![molecular formula C10H9FO3 B1465177 Methyl 2-(3-fluorophenyl)-3-oxopropanoate CAS No. 2168280-26-8](/img/structure/B1465177.png)
Methyl 2-(3-fluorophenyl)-3-oxopropanoate
Overview
Description
Methyl 2-(3-fluorophenyl)-3-oxopropanoate, commonly known as 3-Fluoro-2-methylpropionic acid, is a synthetic organic compound that has been used in scientific experiments for decades. It is an important intermediate in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-Fluoro-2-methylpropionic acid is a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, and it has been used in the development of drugs for the treatment of inflammatory diseases, cancer, and other conditions.
Scientific Research Applications
3-Fluoro-2-methylpropionic acid has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug development, and the synthesis of pharmaceuticals. It has been used to study the mechanism of action of cyclooxygenase and lipoxygenase inhibitors, as well as to develop drugs for the treatment of inflammatory diseases, cancer, and other conditions. Additionally, it has been used in the synthesis of various agrochemicals, including herbicides and insecticides.
Mechanism Of Action
3-Fluoro-2-methylpropionic acid acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It binds to the active site of these enzymes, blocking their activity and preventing the formation of the desired products. This inhibition is reversible and can be reversed by the addition of a competitive inhibitor, such as indomethacin.
Biochemical and Physiological Effects
3-Fluoro-2-methylpropionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of certain types of cancer cells and to reduce inflammation.
Advantages And Limitations For Lab Experiments
3-Fluoro-2-methylpropionic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has low toxicity. However, it has a short shelf life and can be difficult to work with due to its low solubility.
Future Directions
The potential future directions for 3-Fluoro-2-methylpropionic acid include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its effects on inflammatory mediators and cancer cells could provide valuable insight into its potential therapeutic uses. Additionally, further research into its synthesis and stability could lead to improved methods for its production and use in laboratory experiments.
properties
IUPAC Name |
methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZZYORKPRUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluorophenyl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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